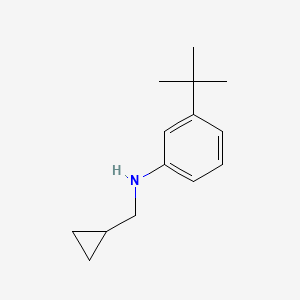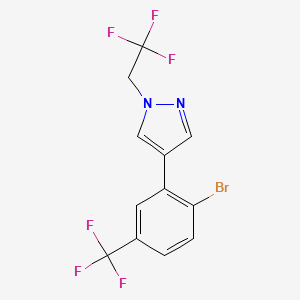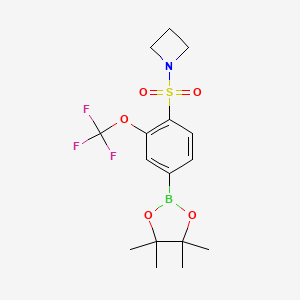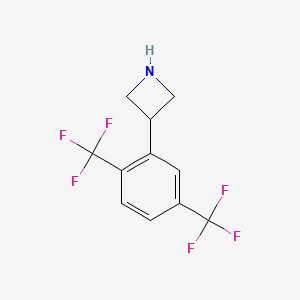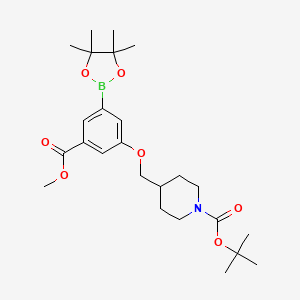
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl ester, a piperidine ring, and a boronate ester group
Méthodes De Préparation
The synthesis of tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One reported method starts with piperidin-4-ylmethanol, which undergoes acylation, sulfonation, and substitution reactions to yield the final product . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the boronate ester group allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols under appropriate conditions.
Substitution: The piperidine ring and phenoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Applications De Recherche Scientifique
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other boronate esters and piperidine derivatives. For example:
Phenylboronic acid: Shares the boronate ester group but lacks the piperidine ring, making it less versatile in certain applications.
Piperidine-1-carboxylate derivatives: These compounds have similar structural features but may differ in their reactivity and stability.
tert-Butyl esters: These compounds share the tert-butyl ester group but may lack the boronate ester or piperidine ring, affecting their overall properties.
Propriétés
Formule moléculaire |
C25H38BNO7 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
tert-butyl 4-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38BNO7/c1-23(2,3)32-22(29)27-11-9-17(10-12-27)16-31-20-14-18(21(28)30-8)13-19(15-20)26-33-24(4,5)25(6,7)34-26/h13-15,17H,9-12,16H2,1-8H3 |
Clé InChI |
RCJFQHHDLCFPOK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


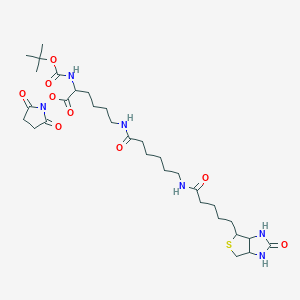




![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)


